紫胶酸E

描述

Laccaic acid E is not directly mentioned in the provided papers. However, the enzymatic oxidation of ferulic acid (FA) and ethyl ferulate (EF) using Myceliophthora thermophila laccase is discussed, which is relevant to the broader context of laccase-catalyzed reactions and could potentially be related to the synthesis or modification of laccaic acid derivatives . The formal total synthesis of lactimidomycin, a cytotoxic natural product, is also described, which showcases the synthetic capabilities and strategies that might be applicable to laccaic acid E or its analogs . Additionally, the synthesis of uric acid in the terrestrial snail Otala lactea is detailed, providing insight into the metabolic pathways of similar compounds .

Synthesis Analysis

The synthesis of new compounds via enzymatic oxidation is a key focus in the first paper, where laccase from Myceliophthora thermophila is used to oxidize FA and EF in an aqueous medium . This process is eco-friendly and results in the formation of dimeric derivatives with distinct molecular masses. Although this does not directly pertain to laccaic acid E, the methodology could be relevant for its synthesis. The second paper outlines a formal total synthesis of lactimidomycin, which could offer insights into the synthetic strategies for constructing complex lactone rings, potentially applicable to laccaic acid E .

Molecular Structure Analysis

The molecular structure of the oxidation products of FA and EF is analyzed in the first paper, where mass spectrometry is used to identify dimeric derivatives . While this does not provide information on laccaic acid E specifically, it does highlight the types of structural analyses that could be applied to understand its molecular structure.

Chemical Reactions Analysis

The enzymatic oxidation of FA and EF leads to the synthesis of new compounds with changes in optical properties, as well as decreased antioxidant and cytotoxic activities . This suggests that enzymatic reactions can significantly alter the chemical properties of the substrates. The synthesis of lactimidomycin involves a copper-catalyzed ene-yne coupling/alkyne reduction tandem reaction, which is a specific chemical reaction that could be of interest when considering the chemical reactions involving laccaic acid E .

Physical and Chemical Properties Analysis

The physical and chemical properties of the enzymatic oxidation products of FA and EF are discussed, with an emphasis on the optical properties and the decrease in antioxidant and cytotoxic activities . These findings are important as they provide a basis for understanding how enzymatic reactions can affect the properties of compounds, which could be extrapolated to laccaic acid E. The synthesis of uric acid in Otala lactea also contributes to the understanding of the physical and chemical properties of nitrogenous compounds, which may share similarities with laccaic acid E .

科学研究应用

非线性光学性质

紫胶酸E在非线性光学应用中显示出巨大的潜力。Zongo 等人 (2015) 的一项研究探索了紫胶酸染料的非线性光学性质,发现它由于其强大的双光子吸收和非线性折射率而适用于三阶非线性光学器件 (Zongo et al., 2015)。

使用微波处理对羊毛染色

Adeel 等人 (2021) 研究了紫胶酸用于羊毛织物染色的应用。他们发现微波处理显着提高了紫胶酸的着色率,证明了其作为一种具有良好牢度性能的可持续天然染料的潜力 (Adeel et al., 2021)。

包合物提高水溶性

Liu 等人 (2017) 研究了紫胶酸A与β-环糊精及其衍生物形成包合物的过程。他们的工作旨在提高紫胶酸的水溶性,以便在食品和纺织品中得到更广泛的应用,这表明紫胶酸E具有类似的潜力 (Liu et al., 2017)。

抗癌研究中的抗增殖活性

Dagur 和 Ghosh (2022) 进行了一项研究,评估了紫胶染料成分(包括紫胶酸)对癌细胞系的抗增殖活性。他们发现某些成分表现出有希望的抗癌活性,突出了紫胶酸在肿瘤学中的潜力 (Dagur & Ghosh, 2022)。

直接DNA甲基转移酶抑制

Fagan 等人 (2013) 发现紫胶酸A是DNA甲基转移酶1的直接抑制剂,DNA甲基转移酶1是癌症进展中的重要酶。这表明紫胶酸E可能具有类似的生化特性,有可能为癌症治疗提供新的途径 (Fagan et al., 2013)。

安全和危害

作用机制

Laccaic Acid E: A Comprehensive Review of its Mechanism of Action

Laccaic acid E is a derivative of the group of anthraquinone compounds known as laccaic acids, which are components of the red shellac obtained from the insect Kerria lacca . This article provides a comprehensive review of the mechanism of action of Laccaic acid E, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that laccaic acids have a significant role in the dyeing process, indicating a potential interaction with fiber molecules

Mode of Action

The intermolecular interactions between laccaic acids and fibers, as well as between laccaic acids and mordants, play a key role in the adsorption and dyeability of lac dye . This suggests that Laccaic acid E may interact with its targets in a similar manner.

Result of Action

Given its use in dyeing processes, it can be inferred that laccaic acid e may have a significant impact on the coloration of materials

Action Environment

The action, efficacy, and stability of Laccaic acid E are likely influenced by various environmental factors. For instance, the choice of mordant can modify the color of the dye, suggesting that the chemical environment can influence the action of Laccaic acid E . Additionally, factors such as pH, temperature, and the presence of other chemical species may also impact the action and stability of Laccaic acid E.

属性

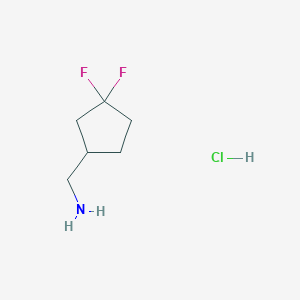

IUPAC Name |

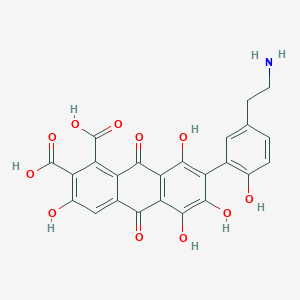

7-[5-(2-aminoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO11/c25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29/h1-2,5-6,26-27,30-32H,3-4,25H2,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCFHDQETKDGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Laccaic acid E | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)

![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)

![1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027947.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)

![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)

![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)

![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)

![2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid](/img/structure/B3027958.png)